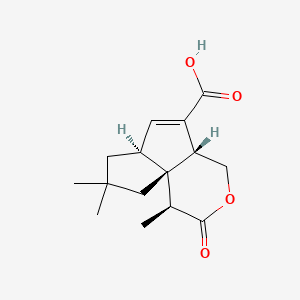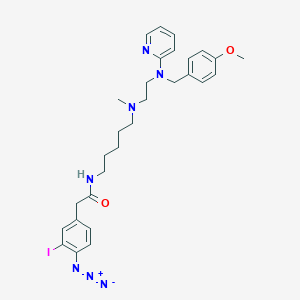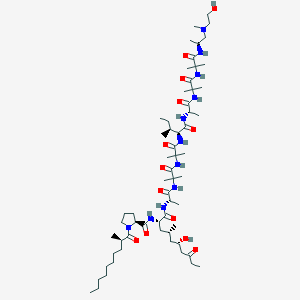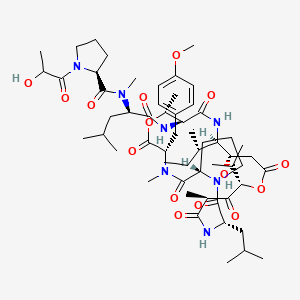![molecular formula C15H14N4O5S2 B1252751 (6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1252751.png)
(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-ethylsulfonyl-6-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a member of quinomethanes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Biological and Chemical Activities : Thiadiazolopyrimidines, sharing structural similarities with the compound , have been synthesized and studied for their chemical reactivities and biological activities. A study found that thiadiazolopyrimidines demonstrated a high inhibitory effect against SH enzymes and strong anti-yeast activity (Suiko, Hayashida, & Nakatsu, 1982).
Synthesis of Derivatives : Research has shown that derivatives of 1,3,4-thiadiazolo[3,2-a]pyrimidin-7-ones can be synthesized by reacting with aromatic and heterocyclic aldehydes, producing various condensation products (Kukaniev, Shukurov, Norov, & Khodzhiboev, 1999).
Biological Activities and Potential Applications
Anticancer Properties : A study on the synthesis of thiadiazolopyrimidine derivatives highlighted their potential as anticancer agents. The synthesized compounds showed promising in vitro anticancer activities against multiple human tumor cell lines (Tiwari et al., 2016).
RNA Synthesis Inhibition : The effects of thiadiazolopyrimidines on DNA, RNA, and protein syntheses in tumor cells were explored, revealing their inhibitory action on RNA synthesis in particular, suggesting a potential application in cancer treatment (Suiko, Taniguchi, Maekawa, & Eto, 1979).
Antimicrobial Activity : Research into barbituric acid and thiohydantoin derivatives of thiadiazoles demonstrated notable antimicrobial activity, indicating potential for use in combating bacterial and fungal infections (Badige, Shetty, Lamani, & Khazi, 2009).
Enzyme Inhibition : A study on thiadiazolopyrimidine's interaction with amino acids and enzymes highlighted its specific inhibitory effects on SH enzymes, suggesting a role in enzyme-targeted therapies (Suiko, Umeda, & Nakatsu, 1984).
Propiedades
Fórmula molecular |
C15H14N4O5S2 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
5-amino-2-ethylsulfonyl-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H14N4O5S2/c1-3-26(22,23)15-18-19-12(16)9(13(21)17-14(19)25-15)6-8-4-5-10(20)11(7-8)24-2/h4-7H,3,16H2,1-2H3/b8-6- |
Clave InChI |
CXAMRMKVEKMFAI-VURMDHGXSA-N |
SMILES isomérico |
CCS(=O)(=O)C1=NN2C(=C(C(=O)N=C2S1)/C=C\3/C=CC(=O)C(=C3)OC)N |
SMILES |
CCS(=O)(=O)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OC)N |
SMILES canónico |
CCS(=O)(=O)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OC)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3S,6S,9E,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxy-ethyl]-9-ethylidene-12-[(1S)-1-hydroxyethyl]-27-[[(3S)-3-hydroxytetradecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxy-acetic acid](/img/structure/B1252668.png)


![(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione](/img/structure/B1252674.png)









